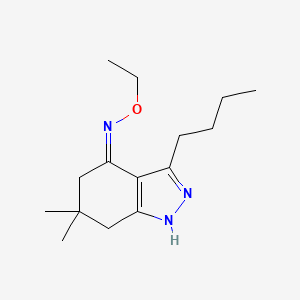![molecular formula C23H18N2O7 B6092747 2-(4-nitrophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6092747.png)
2-(4-nitrophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as NBD-Cl, and it is a fluorescent reagent that is used in various biochemical and physiological experiments.
Mecanismo De Acción
NBD-Cl works by covalently attaching to specific amino acid residues on proteins and other biomolecules. It then emits a fluorescent signal when excited by light of a specific wavelength. This fluorescence can be measured and used to determine the location, concentration, and interaction of the biomolecules of interest.
Biochemical and Physiological Effects:
NBD-Cl has been shown to have minimal effects on the biochemical and physiological properties of the biomolecules it interacts with. It does not significantly alter the activity or function of enzymes or other proteins. However, it is important to note that the covalent attachment of NBD-Cl to biomolecules can affect their properties in some cases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NBD-Cl in lab experiments is its high sensitivity and specificity. It can detect very low concentrations of biomolecules and can be used to study their interactions in real-time. Additionally, NBD-Cl is relatively easy to use and does not require specialized equipment. However, there are some limitations to its use. For example, NBD-Cl can only be used to study biomolecules that contain specific amino acid residues. Additionally, it can be difficult to interpret the fluorescence signals generated by NBD-Cl in some cases.
Direcciones Futuras
There are many potential future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new methods for using NBD-Cl to study the structure and function of membrane proteins. Additionally, there is interest in using NBD-Cl to study the interactions between proteins and other biomolecules in more complex systems, such as living cells. Finally, there is potential for the development of new fluorescent probes based on the structure of NBD-Cl that could be used to study a wider range of biomolecules and systems.
Conclusion:
In conclusion, NBD-Cl is a versatile and useful fluorescent reagent that has many applications in scientific research. Its high sensitivity and specificity make it an ideal tool for studying the structure and function of biomolecules in a variety of contexts. While there are some limitations to its use, the potential future directions for the development and use of NBD-Cl are numerous and exciting.
Métodos De Síntesis
The synthesis of NBD-Cl involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-(4-nitrophenyl)-2-oxobutanoic acid. This intermediate is then reacted with 4-aminobenzoic acid and 4-methoxybenzoyl chloride to form NBD-Cl. The synthesis of NBD-Cl is a relatively simple process that can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
NBD-Cl has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of proteins, nucleic acids, and lipids. It can also be used to study the structure and function of enzymes and membrane proteins. Additionally, NBD-Cl has been used to study the binding of ligands to proteins and the interaction between proteins and membranes.
Propiedades
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-[(4-methoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O7/c1-31-20-12-6-16(7-13-20)22(27)24-18-8-2-17(3-9-18)23(28)32-14-21(26)15-4-10-19(11-5-15)25(29)30/h2-13H,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZPEBDTCKTFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethoxyphenyl)-16-propyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B6092667.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(1-pyrrolidinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6092674.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B6092681.png)
![ethyl 4-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B6092682.png)

![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6092694.png)

![3-[(4-methylphenoxy)methyl]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6092702.png)
![1-methyl-5-nitro-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B6092715.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B6092750.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B6092753.png)
![N-{2-[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B6092760.png)
![methyl 2-({[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6092763.png)
